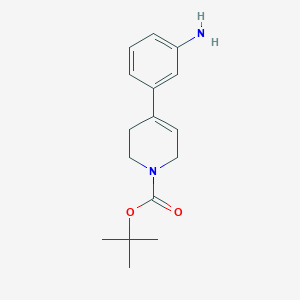

叔丁基 4-(3-氨基苯基)-5,6-二氢吡啶-1(2H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

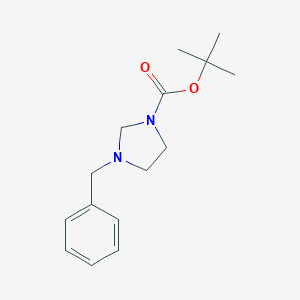

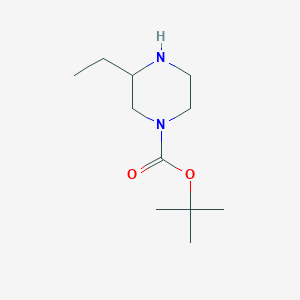

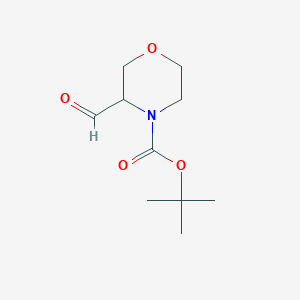

The compound “tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a ring of six carbon atoms, attached to the 4-position of the pyridine ring. The 3-position of the phenyl ring is substituted with an amino group (-NH2), and the pyridine ring is further substituted at the 1-position with a carboxylate ester group where the esterifying group is a tert-butyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and phenyl rings, the amino group, and the ester group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and ester groups could increase its solubility in polar solvents .科学研究应用

Application in Alzheimer’s Disease Research

- Summary of the Application: The compound tert-butyl- (4-hydroxy-3- ( (3- (2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, which is structurally similar to the compounds you mentioned, has been studied for its potential application in Alzheimer’s disease research .

- Methods of Application: In vitro studies suggested that this compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

- Results or Outcomes: The results showed that this compound possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .

Application in Sensing Technologies

- Summary of the Application: Boronic acids, which are structurally related to the compounds you mentioned, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .

- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk .

- Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Application in Drug Synthesis

- Summary of the Application: The compound “tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate” is structurally similar to the compounds you mentioned and is used in the synthesis of various drugs .

- Methods of Application: This compound can be used as a building block in the synthesis of more complex molecules. It is often used in reactions involving its amino group, which can act as a nucleophile .

- Results or Outcomes: The specific outcomes depend on the particular synthesis pathway and the desired end product. However, this compound is a valuable tool in the synthesis of a wide range of pharmaceuticals .

Application in Computational Chemistry

- Summary of the Application: The compound “tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate” can be used in computational chemistry for the simulation of molecular structures and interactions .

- Methods of Application: This compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

- Results or Outcomes: The results of these simulations can provide valuable insights into the properties and behaviors of the compound, which can inform further research and applications .

Application in Chemical Transformations

- Summary of the Application: The tert-butyl group, which is present in the compounds you mentioned, is known for its unique reactivity pattern and is often used in chemical transformations .

- Methods of Application: The tert-butyl group can be used as a protecting group in organic synthesis, due to its sterically hindered nature. It can also influence the reactivity of the molecule it is attached to .

- Results or Outcomes: The specific outcomes depend on the particular synthesis pathway and the desired end product. However, the tert-butyl group is a valuable tool in the synthesis of a wide range of organic compounds .

Application in Biosynthetic and Biodegradation Pathways

- Summary of the Application: The tert-butyl group is implicated in various biosynthetic and biodegradation pathways .

- Methods of Application: In nature, the tert-butyl group can be found in certain natural products and metabolites. It can influence the biological activity of these molecules .

- Results or Outcomes: The presence of the tert-butyl group can have significant effects on the biological activity of a molecule, influencing its role in various biosynthetic and biodegradation pathways .

未来方向

属性

IUPAC Name |

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJZYBXANBFJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。